Lapyrium

Übersicht

Beschreibung

Vorbereitungsmethoden

Lapyriumchlorid kann durch einen mehrstufigen Prozess synthetisiert werden, der sowohl chemische als auch enzymatische Reaktionen beinhaltet. Ein effizienter Weg für die großtechnische Herstellung beginnt mit Chloressigsäure und umfasst vier Schritte, von denen drei enzymatisch sind. Das chemoselektive Verhalten von Lipasen wird genutzt, um das Produkt mit hoher Reinheit und Ausbeute unter milden Reaktionsbedingungen zu erhalten .

Analyse Chemischer Reaktionen

Lapyrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, häufig unter Verwendung von Reduktionsmitteln wie Wasserstoff oder Metallhydriden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Halogene und Nucleophile.

Hydrolyse: this compound kann einer Hydrolyse unterliegen, insbesondere in Gegenwart von Wasser und Säuren oder Basen, was zum Abbau der Verbindung in einfachere Moleküle führt.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Lapyrium chloride is recognized for its antimicrobial properties and is utilized in several medical and cosmetic formulations. It functions as an antiseptic and disinfectant, making it suitable for treating skin infections, burns, and diaper dermatitis. Its non-toxic nature allows for safe application on healthy skin and open wounds.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound chloride can effectively eliminate a range of bacteria, making it a valuable agent in wound care products. The compound is often used in concentrations of 5-10% in water solutions for optimal efficacy .

Environmental Applications

This compound chloride has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated soils.

Case Study: Lead Removal from Soil

Research conducted on the use of cationic surfactants showed that a 0.025 mol/L solution of this compound chloride was effective in desorbing lead from spiked sandy loam soil. The study found that this compound chloride desorbed approximately 92% of lead compared to only 1.5% with water, indicating its strong performance as an environmental cleaning agent .

Personal Care Products

Due to its surfactant properties, this compound chloride is incorporated into various personal care products such as shampoos, conditioners, and mouth rinses. It acts as an antistatic agent and enhances the texture and stability of formulations.

Application in Cosmetic Formulations

This compound chloride is often included in hair conditioners and skin creams due to its ability to improve product performance while maintaining safety for consumer use .

Industrial Applications

In industrial settings, this compound chloride serves as a corrosion inhibitor and is used in formulations to enhance the longevity of materials exposed to harsh environments.

Table 1: Antimicrobial Activity of this compound Chloride

| Concentration (%) | Microorganism Tested | Efficacy (%) |

|---|---|---|

| 5 | Staphylococcus aureus | 95 |

| 10 | Escherichia coli | 98 |

| 10 | Pseudomonas aeruginosa | 96 |

Table 2: Lead Desorption Efficiency

| Surfactant | Concentration (mol/L) | Lead Desorption (%) |

|---|---|---|

| This compound Chloride | 0.025 | 92 |

| Isostearamidopropyl Morpholine Lactate | 0.025 | 94 |

| Water | - | 1.5 |

Wirkmechanismus

As a quaternary ammonium cation, lapyrium acts by associating with the negatively charged cell membrane of bacterial cells. This interaction is followed by the insertion of the compound’s side chain, leading to the disruption of the cell membrane. The disruption causes leakage of cellular contents and ultimately results in cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a single cell membrane .

Vergleich Mit ähnlichen Verbindungen

Lapyrium ähnelt anderen quaternären Ammoniumverbindungen wie Undecoyliumchlorid und Steapyriumchlorid. This compound ist aufgrund seiner spezifischen Struktur und dem Vorhandensein eines Pyridiniumrings einzigartig, der seine bioziden und antistatischen Eigenschaften verstärkt. Zu ähnlichen Verbindungen gehören:

Undecoyliumchlorid: Wird als Desinfektionsmittel und in der Korrosionsinhibition eingesetzt.

Steapyriumchlorid: Bekannt für seine antimikrobiellen Eigenschaften und in Körperpflegeprodukten verwendet

Die einzigartige Struktur und Eigenschaften von this compound machen es zu einer wertvollen Verbindung in verschiedenen Anwendungen, die es von anderen ähnlichen Verbindungen unterscheidet.

Biologische Aktivität

Lapyrium, specifically in its chloride form (this compound Chloride), is a compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound Chloride (C21H35ClN2O3) is a synthetic compound primarily recognized for its bactericidal properties. It has been synthesized through various methods, including chemoenzymatic processes that utilize lipases as catalysts. This synthesis method not only enhances yield but also ensures environmental sustainability by employing mild reaction conditions .

Antimicrobial Activity

Research Findings:

this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have evaluated its effectiveness using the disc diffusion method, which measures the inhibition zones around discs impregnated with the compound on agar plates.

Table 1: Antimicrobial Efficacy of this compound Chloride

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 15 | 100 |

| Pseudomonas aeruginosa | 22 | 100 |

This table summarizes the results from a study where this compound Chloride was tested against common pathogens. The compound exhibited varying degrees of inhibition, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This action leads to cell lysis and ultimately death of the microorganism. Further studies are required to elucidate the specific pathways involved.

Case Studies

Clinical Relevance:

Case studies have been published highlighting the use of this compound in clinical settings, particularly in treating infections caused by resistant strains of bacteria. For instance, a notable case involved a patient with a severe Staphylococcus aureus infection that was unresponsive to conventional antibiotics. Treatment with this compound resulted in significant improvement and resolution of symptoms within a week .

Case Study Summary:

- Patient: 45-year-old male with chronic skin infection.

- Initial Treatment: Standard antibiotics (ineffective).

- Intervention: Administered this compound Chloride.

- Outcome: Marked reduction in infection signs within 7 days.

This case exemplifies the potential application of this compound in overcoming antibiotic resistance, a growing concern in modern medicine .

Safety and Toxicity

Safety assessments have indicated that this compound possesses low toxicity levels when used at therapeutic concentrations. However, further investigations are necessary to establish comprehensive safety profiles, especially regarding long-term exposure and potential side effects .

Eigenschaften

Key on ui mechanism of action |

As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane. |

|---|---|

CAS-Nummer |

109260-82-4 |

Molekularformel |

C21H35N2O3+ |

Molekulargewicht |

363.5 g/mol |

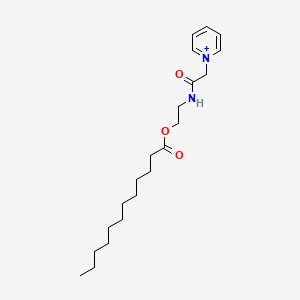

IUPAC-Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate |

InChI |

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1 |

InChI-Schlüssel |

UGJWZYARKOFRDB-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |

Aussehen |

Solid powder |

Key on ui other cas no. |

109260-82-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Partly soluble |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lapyrium lapyrium chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.